molecular formula C16H15N5O4S3 B2685119 Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 1219844-49-1

Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2685119
CAS No.: 1219844-49-1
M. Wt: 437.51
InChI Key: TZOKHUSWMGJRAP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound, composed of multiple functional groups and heteroatoms. This compound features prominently in advanced scientific research due to its intriguing structural properties and potential applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate generally involves multi-step organic reactions. The process starts with the formation of the benzo[d]thiazole core, followed by the introduction of the thiadiazole moiety. These steps typically require controlled reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrially, the production of this compound involves scaling up the laboratory synthetic routes with optimizations to enhance efficiency and reduce costs. Techniques such as flow chemistry may be employed to streamline the synthesis process and ensure consistent quality across large batches.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including:

  • Oxidation: Can involve the conversion of thiol groups to sulfonyl derivatives.

  • Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

  • Substitution: Nucleophilic and electrophilic substitution reactions often take place on the aromatic rings or heteroatoms.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases or acids for substitution reactions are commonly used. Conditions might vary from mild to extreme temperatures, solvents

Biological Activity

Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C21H17N5O4S3C_{21}H_{17}N_{5}O_{4}S_{3}, with a molecular weight of approximately 499.6 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Ethyl 2-(...)MCF-7 (breast cancer)1.85
Ethyl 2-(...)HepG2 (liver cancer)2.09
Ethyl 2-(...)HeLa (cervical cancer)1.95

These results indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of benzothiazole possess significant antibacterial and antifungal activities. For example:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans25

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for tumor growth and survival .

Study on Anticancer Efficacy

In a controlled study involving MCF-7 and HepG2 cell lines, researchers treated cells with varying concentrations of Ethyl 2-(...) over 48 hours. The results indicated a dose-dependent response in cell viability, confirming the compound's potential as an anticancer agent.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods and exhibited significant zones of inhibition compared to control groups.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c1-2-25-12(23)7-17-11(22)8-26-16-21-20-15(28-16)19-13(24)14-18-9-5-3-4-6-10(9)27-14/h3-6H,2,7-8H2,1H3,(H,17,22)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKHUSWMGJRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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